molecular formula C17H15N3O2 B2972907 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 865287-57-6

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2972907
CAS No.: 865287-57-6
M. Wt: 293.326
InChI Key: AOWSZIWYIZCCKA-UHFFFAOYSA-N
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Description

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and anticancer research, built around the versatile 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole core is a well-known pharmacophore in drug discovery due to its wide spectrum of biological activities . This particular derivative features a propanamide linker connecting the 1,3,4-oxadiazole ring to a phenyl moiety, a structural motif seen in compounds investigated for their potent biological effects . Research into 1,3,4-oxadiazole conjugates has demonstrated promising antiproliferative activities against various cancer cell lines. These compounds are known to exert their effects through multiple mechanisms, including the inhibition of critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, HDAC, and telomerase . The structural features of this compound make it a valuable candidate for further investigation in structure-activity relationship (SAR) studies and molecular docking analyses to elucidate its precise binding interactions and mechanism of action . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWSZIWYIZCCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the reaction of phenylhydrazine with benzaldehyde to form a phenylhydrazone, which is then cyclized to form the oxadiazole ring. The propanamide group is introduced through subsequent reactions involving acyl chloride and amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form phenolic compounds.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The propanamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives.

  • Reduction: Amines.

  • Substitution: Amides and other substituted derivatives.

Scientific Research Applications

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It has been studied for its potential biological activities, including anticonvulsant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl groups and oxadiazole ring can interact with enzymes and receptors, leading to biological responses.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • 3-(3-Chlorophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (Compound 10)

    • Structural Difference : A chlorine atom replaces the hydrogen at the meta position of the propanamide's phenyl group.
    • Properties : Melting point (201–203°C) is higher than the parent compound, suggesting enhanced crystallinity due to the electronegative chlorine. The synthesis yield is modest (15%) .
  • N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)

    • Structural Difference : Incorporates a sulfanyl (-S-) linker and a thiazole ring instead of a direct amide bond.
    • Properties : Lower melting point (117–118°C) indicates reduced intermolecular forces compared to the parent compound. The thiazole moiety may enhance interactions with biological targets like kinases or phosphatases .

Modifications to the Oxadiazole Core

  • 2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylallylidene)furan-3-carbohydrazide (6e)

    • Structural Difference : Replaces the propanamide with a furan-carbohydrazide group.
    • Properties : High yield (91%) and moderate melting point (158–159°C). The furan ring may improve π-π stacking in protein binding .
  • N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide Structural Difference: Features dual sulfonyl groups on both aromatic rings.

HDAC Inhibition

  • (R)-2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (10b) Key Difference: An amino group is introduced on the propanamide chain. Activity: Exhibits potent HDAC8 inhibition, with selectivity against breast cancer cell lines (MCF-7 and MDA-MB-231). The amino group likely facilitates hydrogen bonding with HDAC active sites, a feature absent in the parent compound .

Thymidylate Synthase (TS) Interactions

  • 3-Phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide
    • Structural Difference : Oxadiazole replaced with thiadiazole; sulfamoyl group added.
    • Activity : The thiadiazole ring and sulfamoyl group may enhance TS inhibition by mimicking thymidine’s structure, disrupting DNA synthesis. This modification highlights the importance of sulfur in enzyme interactions .

Melting Points and Solubility

Compound Name Melting Point (°C) Key Structural Feature Reference
3-Phenyl-N-(5-phenyl-oxadiazol-2-yl)propanamide 201–203 Phenyl-oxadiazole core
8e (Thiazole derivative) 117–118 Sulfanyl-thiazole linkage
6d (Nitro-substituted) 295–296 Nitrobenzylidene group
8i (Sulfonyl-piperidinyl) 142–144 Tosyl and piperidinyl groups

Biological Activity

3-Phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O
  • Molecular Weight : 280.32 g/mol

1. Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit potent anticancer activity. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
HepG25.0
HeLa4.5
SW1163.8
BGC8236.2

The compound's mechanism of action involves the induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways related to cell survival and proliferation.

2. Enzyme Inhibition

The compound has demonstrated inhibitory activity against several enzymes relevant to cancer progression and other diseases.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of InhibitionReference
HDAC80.78Competitive
FAK0.65Non-competitive
VEGFR20.50Competitive

These results indicate that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Studies have shown that modifications to the phenyl groups and the oxadiazole core significantly influence potency.

Key Findings:

  • Substituting different groups on the phenyl rings can enhance anticancer activity.
  • The length and nature of the side chain connecting the oxadiazole moiety to the amide group are critical for maintaining biological activity.

Table 3: Summary of SAR Findings

ModificationEffect on ActivityReference
Para-substitution on phenylIncreased potency
Extension of side chainOptimal at three carbons
Replacement of oxadiazole coreLoss of activity

Case Studies

Several studies have highlighted the potential of this compound in preclinical settings:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating strong efficacy against liver cancer cells ( ).
  • In Vivo Efficacy : Another research indicated promising results in mouse models where administration of the compound led to reduced tumor growth rates compared to control groups ( ).

Q & A

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Purity is monitored using thin-layer chromatography (TLC) during synthesis . Post-synthesis, structural confirmation is achieved via 1H^1H-NMR and 13C^{13}C-NMR to verify proton environments and carbonyl/oxadiazole ring signals. Mass spectrometry (MS) and high-resolution MS (HRMS) are critical for molecular weight validation. For example, HRMS analysis (e.g., m/z 492.2327 [M$ ^+ $$ ) ensures accuracy in mass-to-charge ratios .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Antioxidant activity is assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, while anticancer potential is evaluated via cytotoxicity tests on cancer cell lines (e.g., MTT assays). β-carotene-linoleic acid assays can further probe lipid peroxidation inhibition .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole ring influence pharmacological activity?

  • Methodological Answer : Substituent effects are systematically studied by introducing electron-withdrawing/donating groups (e.g., halogens, methyl) to the phenyl ring of the oxadiazole moiety. For instance, 4-chloro-2-phenoxy substitutions enhance binding affinity to biological targets (e.g., [3H^3H]flumazenil in GABAA_A receptor studies) . Quantitative structure-activity relationship (QSAR) models are employed to correlate substituent properties (e.g., Hammett constants) with IC50_{50} values .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). Meta-analyses of triplicate datasets (mean ± SD) and standardized protocols (e.g., fixed DPPH concentrations) improve reproducibility . Cross-validation using orthogonal assays (e.g., ferrozine-based metal chelation alongside DPPH) clarifies mechanism-specific activity .

Q. What computational tools are used to predict binding modes and pharmacokinetics?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Pharmacokinetic parameters (e.g., LogP, bioavailability) are calculated via SwissADME or PubChem’s cheminformatics tools .

Q. How is the compound’s stability optimized under physiological conditions?

  • Methodological Answer : Stability studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) identify degradation hotspots (e.g., oxadiazole ring hydrolysis). Prodrug strategies, such as acetylating the propanamide nitrogen, improve metabolic stability .

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